Cas no 84783-64-2 (2,2'-Bis(diphenylphosphino)-1,1’-biphenyl)

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl is a versatile ligand with significant applications in organometallic chemistry. Its unique structure and phosphorus-containing functional groups facilitate the formation of stable complexes with transition metals, enhancing catalytic activity and selectivity in various reactions. This ligand is highly regarded for its ability to promote efficient and selective transformations, making it a valuable tool in the synthesis of complex organic molecules.
2,2'-Bis(diphenylphosphino)-1,1’-biphenyl structure
84783-64-2 structure
Product Name:2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
CAS No:84783-64-2
MF:C36H28P2
MW:522.555050849915
MDL:MFCD03094574
CID:720892
PubChem ID:87558604
Update Time:2025-10-15

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl
    • 2,2'-Bis(diphenylphosphino)biphenyl
    • [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane
    • Phosphine,1,1'-[[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenyl-
    • BIPHEP
    • 1,1'-[[1,1'-Biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine]
    • 1,1′-[[1,1′-Biphenyl]-2,2′-diyl]bis[1,1-diphenylphosphine] (ACI)
    • Phosphine, [1,1′-biphenyl]-2,2′-diylbis[diphenyl- (9CI)
    • 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl
    • 2,2′-Bis(diphenylphosphino)biphenyl
    • 2,2 inverted exclamation mark -Bis(diphenylphosphino)-1,1 inverted exclamation mark -biphenyl
    • AS-64948
    • B2630
    • CS-W011481
    • SY055601
    • SCHEMBL1120987
    • MFCD03094574
    • DTXSID10370589
    • [2'-(DIPHENYLPHOSPHANYL)-[1,1'-BIPHENYL]-2-YL]DIPHENYLPHOSPHANE
    • 2,2''-Bis(diphenylphosphino)-1,1''-biphenyl
    • DB-009479
    • AKOS015911364
    • 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, AldrichCPR
    • 2,2'-bis(diphenylphosphino)-biphenyl
    • 84783-64-2
    • 2,2'-bis(diphenylphosphanyl)-1,1'-biphenyl
    • 2,2\\'-Bis(diphenylphosphino)biphenyl
    • F10203
    • 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
    • MDL: MFCD03094574
    • Inchi: 1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
    • InChI Key: GRTJBNJOHNTQBO-UHFFFAOYSA-N
    • SMILES: C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 522.16700
  • Monoisotopic Mass: 522.16662489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 7
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 8.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 213.0 to 217.0 deg-C
  • PSA: 27.18000
  • LogP: 6.87000
  • Solubility: Not determined

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Security Information

  • Hazard Category Code: 36/37/38-36
  • Safety Instruction: 37/39-26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Pricemore >>

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2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Trichlorosilane Solvents: Toluene
Reference
General Synthetic Route to Chiral Flexible Biphenylphosphine Ligands: The Use of a Chiral Additive Enables the Preparation and Observation of Metal Complexes Incorporating the Enantiopure Form
Mikami, Koichi; Aikawa, Kohsuke; Korenaga, Toshinobu, Organic Letters, 2001, 3(2), 243-245

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene
Reference
2,2'-Bis(diphenylphosphino)biphenyl revisited
Desponds, Olivier; Schlosser, Manfred, Journal of Organometallic Chemistry, 1996, 507(1-2), 257-61

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  3 h, 130 °C
Reference
Catalytic Palladium Phosphination: Modular Synthesis of C1-Symmetric Biaryl-Based Diphosphines
Bonnafoux, Laurence; Gramage-Doria, Rafael; Colobert, Francoise; Leroux, Frederic R., Chemistry - A European Journal, 2011, 17(39), 11008-11016

Production Method 4

Reaction Conditions
1.1 Reagents: Bis(dibenzylideneacetone)palladium
Reference
Bis{(2-diphenylphosphino)phenyl}mercury: A P-Donor Ligand and Precursor to Mixed Metal-Mercury (d8-d10) Cyclometalated Complexes Containing 2-C6H4PPh2
Bennett, Martin A.; Contel, Maria; Hockless, David C. R.; Welling, Lee L.; Willis, Anthony C., Inorganic Chemistry, 2002, 41(4), 844-855

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Solvents: Water
Reference
Synthesis, characterization and luminescent properties of copper(I) halide complexes containing biphenyl bidentate phosphine ligand
Chen, Bu-Lin; Liu, Li; Zhong, Xin-Xin; Asiri, Abdullah M.; Alamry, Khalid A.; et al, Journal of Coordination Chemistry, 2017, 70(23), 3907-3919

Production Method 6

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1) Solvents: Tetrahydrofuran
1.3 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene
1.4 Reagents: Diglyme Solvents: Water
Reference
Diastereoisomer Interconversion in Chiral BiphepPtX2 Complexes
Tudor, Melanie D.; Becker, Jennifer J.; White, Peter S.; Gagne, Michel R., Organometallics, 2000, 19(21), 4376-4384

Production Method 7

Reaction Conditions
1.1 Reagents: (SP-4-2)-[(1R,2R)-1,2-Cyclohexanediamine-κN1,κN2]bis(nitrato-κO)platinum
Reference
A notice: incorrect formulation in the synthetic method of 2,2'-bis(diphenylphosphino)biphenyl
Miyamoto, T. Ken; Matsuura, Yumiko; Okude, Kojiro; Ichida, Hikaru; Sasaki, Yukiyoshi, Journal of Organometallic Chemistry, 1989, 373(1),

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Raw materials

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Preparation Products

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:84783-64-2)2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
Order Number:A840919
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):403.0
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Additional information on 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl

Introduction to 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl (CAS No. 84783-64-2) and Its Emerging Applications in Modern Chemistry

2,2'-Bis(diphenylphosphino)-1,1’-biphenyl, identified by the chemical abstracts service number 84783-64-2, is a sophisticated organophosphorus compound that has garnered significant attention in the field of coordination chemistry and catalysis. This bidentate phosphine ligand, characterized by its rigid biphenyl backbone and diphenylphosphino substituents, exhibits remarkable chelating properties, making it a versatile tool for the design of transition metal complexes with tailored electronic and steric properties.

The molecular structure of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl features two phosphorus atoms connected to a central biphenyl ring, each phosphorus bearing a phenyl group. This configuration imparts a high degree of steric bulk and electronic tunability, which are critical factors in ligand design for catalytic applications. The compound’s ability to form stable complexes with various transition metals has opened up new avenues in organic synthesis, polymer chemistry, and materials science.

In recent years, the study of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has been extensively explored in the context of homogeneous catalysis. Researchers have demonstrated its efficacy in promoting various transformations, including cross-coupling reactions, hydrogenation processes, and oxidation reactions. One notable application is its use as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, where it enhances both the yield and selectivity of the reaction. The steric hindrance provided by the phenyl groups helps to prevent unwanted side reactions, thereby improving overall catalytic efficiency.

The compound’s relevance extends beyond traditional catalytic applications. Recent studies have highlighted its potential in the development of functional materials. For instance, 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it serves as a structural building block. These materials exhibit unique properties such as high surface area, tunable pore size, and selective adsorption capabilities, making them attractive for applications in gas storage and separation technologies.

Another emerging field where 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl has shown promise is in photochemistry. The compound’s extended π-conjugation system allows it to absorb light across a broad spectral range, enabling its use in photoredox catalysis. Researchers have leveraged this property to develop novel photochemical reactions that are difficult to achieve using traditional thermal methods. For example, 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl-catalyzed C-H activation reactions have been reported to proceed under mild light irradiation conditions, offering a sustainable alternative to conventional synthetic routes.

The pharmaceutical industry has also taken notice of the potential of 2,2'-Bis(diphenylphosphino)-1,1’-biphenyl as a building block for drug discovery. Its ability to form stable metal complexes has led to investigations into its bioactivity. While not directly used as a therapeutic agent itself due to its ligand nature rather than pharmacological activity directly; it serves as an invaluable tool for designing metal-based therapeutics that can target specific biological pathways. For instance; complexes formed with transition metals such as ruthenium or platinum exhibit cytotoxic properties that make them promising candidates for anticancer drug development.

The synthesis of 84783-64-2 itself is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Typically; it involves the reaction of 4-bromobenzophenone with diphenyldichlorophosphine under palladium-catalyzed conditions followed by deprotonation steps using strong bases such as lithium diisopropylethoxide (LDA). The resulting intermediate undergoes coupling reactions before being purified through column chromatography or recrystallization techniques.

The stability and reactivity profile of 84783-64-2 make it an ideal candidate for long-term storage; however; proper handling is still necessary due to its sensitivity toward moisture and air oxidation which could degrade its ligating properties over time thus affecting downstream applications negatively if not stored correctly under inert atmospheres like nitrogen or argon environments especially during catalytic studies where even trace amounts can influence reaction outcomes significantly.

Future research directions involving this compound are likely to focus on expanding its utility into new areas such as energy storage devices where metal complexes based on phosphine ligands could play roles similar but improved upon existing technologies like lithium-ion batteries offering higher energy densities or longer lifespans thanks partly because these types of organometallic compounds often exhibit enhanced redox potentials allowing them act effectively within electrochemical systems while maintaining structural integrity under operational stress which would be crucial factor if commercial viability were ever sought after commercially viable alternatives would need demonstrated robustness against degradation caused frequent charge discharge cycles inherent part every rechargeable energy storage system today's market demands robust performance from components used within those systems without compromising safety either user end manufacturing end so any advancements made here would indeed be welcomed improvements upon current state art solutions available currently within industry today overall speaking though just how far these investigations go remains question mark dependent extent funding interest generated scientific community itself time comes when someone decides pursue particular avenue further so let us wait see what next few years bring forth regarding applications this fascinating molecule might yet find itself at forefront next big breakthrough somewhere down line somewhere somehow future looks bright indeed when comes potential uses organophosphorus compounds like one discussed herein certainly worth keeping eye developments related field

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Amadis Chemical Company Limited
(CAS:84783-64-2)2,2'-Bis(diphenylphosphino)-1,1’-biphenyl
A840919
Purity:99%
Quantity:5g
Price ($):403.0
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